7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one
CAS No.:
Cat. No.: VC18264560
Molecular Formula: C19H13NO4S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13NO4S |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]chromen-2-one |
| Standard InChI | InChI=1S/C19H13NO4S/c1-23-14-6-3-11(4-7-14)18-20-16(10-25-18)15-8-12-2-5-13(21)9-17(12)24-19(15)22/h2-10,21H,1H3 |
| Standard InChI Key | AZSFLDOKLAAQJP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Introduction
Chemical Identity and Structural Features
7-Hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one belongs to the coumarin-thiazole hybrid family, characterized by a fused benzopyranone core (coumarin) and a 1,3-thiazole ring substituted with a 4-methoxyphenyl group. Its IUPAC name reflects the substitution pattern: the coumarin backbone is functionalized at position 3 with a thiazole moiety bearing a 4-methoxyphenyl group at position 2 .
Molecular Formula and Weight
The molecular formula is C₁₉H₁₃NO₄S, with a molecular weight of 351.4 g/mol . The exact mass, calculated as 351.0565 g/mol, confirms the absence of isotopic impurities in its pure form .
Spectroscopic Characterization
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UV-Vis Spectroscopy: The conjugated π-system of the coumarin-thiazole hybrid absorbs strongly in the 300–350 nm range, typical of aromatic heterocycles .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 351.0565, consistent with the molecular formula .
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NMR Data: While specific spectra for this compound are unavailable, analogous coumarin-thiazole derivatives exhibit characteristic signals:
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Coumarin Core Formation: Pechmann condensation of resorcinol with ethyl acetoacetate yields 7-hydroxycoumarin .
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Thiazole Ring Construction: Hantzsch thiazole synthesis involves cyclizing 4-methoxyphenyl-substituted thioamide with α-haloketones .
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Coumarin-Thiazole Coupling: A Suzuki-Miyaura cross-coupling attaches the thiazole moiety to the coumarin backbone at position 3 .
Reaction Conditions
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Temperature: Microwave-assisted synthesis reduces reaction time to 15–20 minutes at 120°C .
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling .
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Yield: Reported yields range from 65% (conventional heating) to 85% (microwave) .
Table 1: Comparative Analysis of Synthetic Methods
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a 5% weight loss at 150°C due to solvent evaporation .
Photostability
UV irradiation (λ = 365 nm) for 24 hours causes <10% degradation, indicating robustness in light-exposed applications .
Applications and Future Directions
Drug Development
The compound’s dual coumarin-thiazole pharmacophore positions it as a lead for multitarget therapies, particularly in oncology and infectious diseases .
Material Science
Conjugated systems enable applications in organic LEDs (OLEDs), with a photoluminescence quantum yield (PLQY) of 0.38 reported for analogs .
Challenges
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